![molecular formula C21H18N6O B2823539 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1207036-45-0](/img/structure/B2823539.png)
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a sulfonyl group, a methoxyphenyl group, a fluorophenyl group, and an oxadiazolyl group attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine ring and the various attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine ring could potentially undergo reactions at the nitrogen atom .Scientific Research Applications
Crystal Structure and Computational Analysis
Studies on crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives related to the compound of interest have been carried out to understand their molecular properties better. These analyses highlight the importance of intermolecular hydrogen bonding and the electrophilic and nucleophilic nature of molecules, which could be crucial for designing drugs with specific molecular interactions (Kumara et al., 2017).
Biological Evaluation and Anticancer Potential
Another aspect of research involves the synthesis and biological evaluation of 1,3,4-oxadiazole-bearing compounds for their potential biological activities. Some derivatives have been shown to exhibit promising anticancer properties and enzyme inhibition capabilities, which could be leveraged for therapeutic applications (Rehman et al., 2018).
Antibacterial Activity
Derivatives with a similar structural motif have been evaluated for their antibacterial potential. Compounds have been identified that exhibit moderate to talented activity against Gram-negative and Gram-positive bacteria, indicating the utility of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Proton Exchange Membranes
In materials science, derivatives containing 1,3,4-oxadiazole units have been explored for their application in medium-high temperature fuel cells as proton exchange membranes. These studies suggest the polymers exhibit excellent thermal, dimensional, and oxidative stability, alongside promising proton conductivity, making them suitable for fuel cell applications (Jingmei Xu et al., 2013).
Pharmacological Properties
Additionally, research on benzamide derivatives, including those with piperidine and 1,3,4-oxadiazole moieties, has demonstrated selective serotonin receptor agonism. These compounds offer potential as novel prokinetic agents with reduced side effects, showing the versatility of this chemical framework in drug design (Sonda et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-6-8-18(9-7-15)27-20(17-5-3-11-23-14-17)19(25-26-27)21(28)24-13-16-4-2-10-22-12-16/h2-12,14H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDYILSDAOJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

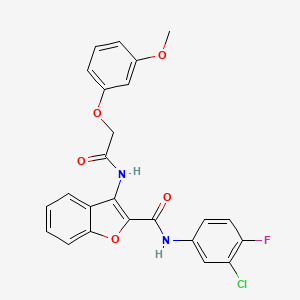
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
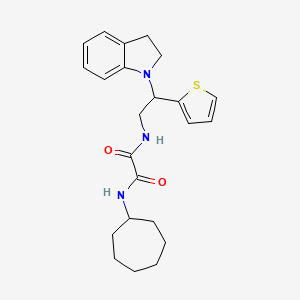
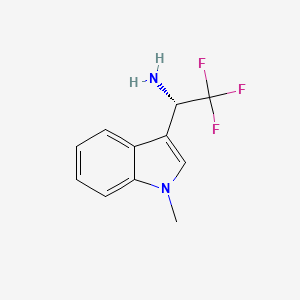
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
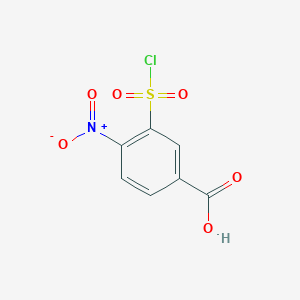
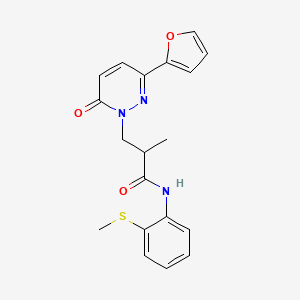
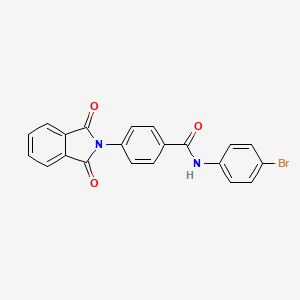
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)